molecular formula C17H21NO2S B443860 Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate CAS No. 351157-82-9

Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate

Cat. No.: B443860
CAS No.: 351157-82-9
M. Wt: 303.4g/mol
InChI Key: LTMKCZPOLUMYKD-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate (CAS: 351157-82-9) is a thiophene-based compound featuring a 4-propylphenyl substituent at the 4-position of the thiophene ring and an isopropyl ester group at the 3-position. Its molecular formula is C₁₈H₂₃NO₂S, with a molecular weight of 317.45 g/mol . The compound has been discontinued in commercial catalogs, indicating specialized or restricted use in research settings .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-4-5-12-6-8-13(9-7-12)14-10-21-16(18)15(14)17(19)20-11(2)3/h6-11H,4-5,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMKCZPOLUMYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

  • Knoevenagel Condensation : The ketone (4-propylacetophenone) reacts with cyanoacetate to form an α,β-unsaturated nitrile.

  • Cyclization with Sulfur : Sulfur incorporation leads to thiophene ring formation, facilitated by the base.

  • Esterification : The intermediate undergoes esterification with isopropyl alcohol to yield the final product.

Example Protocol :

  • Reactants : 4-Propylacetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv).

  • Solvent : Ethanol or DMF.

  • Conditions : Reflux at 80–100°C for 6–12 hours under inert atmosphere.

  • Yield : 60–75% after column chromatography.

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temperatures accelerate cyclization but risk decomposition.
Solvent PolarityDMF > EthanolPolar aprotic solvents enhance regioselectivity.
Base Concentration10–15 mol%Excess base promotes side reactions.

Alternative Synthetic Routes

Acid Chloride Intermediate Method

A patent-derived approach involves synthesizing a carboxylic acid intermediate, followed by activation and esterification:

  • Synthesis of 2-Amino-4-(4-propylphenyl)thiophene-3-carboxylic Acid :

    • React 4-propylbenzaldehyde with cyanoacetate and sulfur under Gewald conditions.

    • Hydrolyze the ester group using aqueous NaOH.

  • Activation with Thionyl Chloride :

    • Treat the carboxylic acid with SOCl₂ to form the acid chloride.

    • Critical Note : Complete removal of excess SOCl₂ is essential to avoid side reactions.

  • Esterification with Isopropyl Alcohol :

    • React the acid chloride with isopropyl alcohol in anhydrous toluene.

    • Yield : 70–85% after recrystallization from ethanol.

Optimization Strategies

Solvent and Catalytic Systems

  • Solvent Screening :

    • Toluene : Favors esterification but slows cyclization.

    • THF : Enhances intermediate solubility but requires stringent anhydrous conditions.

  • Catalysts :

    • Triethylamine : Neutralizes HCl during esterification, improving reaction efficiency.

    • DMAP (Dimethylaminopyridine) : Accelerates acyl transfer in esterification (yield increase: 10–15%).

Temperature and Time Profiling

  • Cyclization Step :

    • 80°C : 85% conversion in 8 hours.

    • 100°C : 95% conversion in 5 hours but with 5–10% decomposition.

  • Esterification :

    • Room temperature: 48 hours (60% yield).

    • Reflux: 12 hours (80% yield).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.25 (d, 6H, CH(CH₃)₂), δ 2.60 (t, 2H, CH₂CH₂CH₃), δ 6.80–7.20 (m, 4H, aromatic).

  • FT-IR :

    • 1720 cm⁻¹ (C=O ester), 3350 cm⁻¹ (N-H amino).

Chromatographic Purity

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 8.2 min.

  • Purity : ≥98% (area normalization).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Gewald One-Pot60–7595Short reaction time.Requires rigorous purification.
Acid Chloride Route70–8598High purity, scalable.Multi-step, SOCl₂ handling.

Chemical Reactions Analysis

Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for developing new antibiotics and anticancer agents.

Case Study: Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains using the disk diffusion method. Results showed significant zones of inhibition, indicating effective antibacterial activity comparable to standard antibiotics like Streptomycin.

2. Biological Activity
The compound has demonstrated potential in various biological assays, indicating its role as an antimicrobial and anticancer agent. Its mechanism of action may involve interaction with specific molecular targets within bacterial cells or cancerous tissues.

3. Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex thiophene derivatives. Its versatile reactivity allows it to participate in oxidation, reduction, and substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituent on Phenyl Ester Group Molecular Formula Molecular Weight Key Properties/Notes
Target compound 4-propylphenyl Isopropyl C₁₈H₂₃NO₂S 317.45 High lipophilicity; discontinued commercially
Isopropyl 2-amino-4-(4-chlorophenyl)... 4-chlorophenyl Isopropyl C₁₅H₁₆ClNO₂S 309.81 Increased polarity due to Cl; potential halogen bonding
Ethyl 2-amino-4-(4-cyclohexylphenyl)... 4-cyclohexylphenyl Ethyl C₁₉H₂₃NO₂S 329.46 Higher lipophilicity; respiratory irritant (STOT-3)
Isopropyl 2-amino-4-(3-methylphenyl)... 3-methylphenyl Isopropyl C₁₅H₁₇NO₂S 275.37 Lower molecular weight; irritant (Xi classification)
Ethyl 2-amino-5-methyl-4-(4-propylphenyl)... 4-propylphenyl, 5-methyl Ethyl C₁₇H₂₁NO₂S 303.43 Methyl at thiophene 5-position; impacts steric bulk

Key Observations :

  • Lipophilicity : The 4-propylphenyl group in the target compound enhances lipid solubility compared to halogenated (e.g., 4-chloro) or smaller alkyl (e.g., 3-methyl) substituents.
  • Ester Group : The isopropyl ester in the target compound may confer slower metabolic hydrolysis compared to ethyl esters, as seen in analogs.

Biological Activity

Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate (CAS Number: 351157-82-9) is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₇H₂₁NO₂S and a molecular weight of 303.42 g/mol. Its structure includes a thiophene ring, an amino group, and a carboxylate moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₇H₂₁NO₂S
Molecular Weight303.42 g/mol
CAS Number351157-82-9
Structural FeaturesThiophene ring, amino group, carboxylate

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to affect both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes necessary for bacterial survival.

Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the disk diffusion method. The results demonstrated clear zones of inhibition, indicating effective antibacterial activity comparable to standard antibiotics like Streptomycin .

Anticancer Properties

The compound is also being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Research Findings:

  • Cell Line Studies: In vitro studies on cancer cell lines have shown that this compound can inhibit cell proliferation and induce cell death in a dose-dependent manner.
  • Mechanism of Action: The compound's anticancer activity may be linked to its ability to interact with specific molecular targets involved in cancer progression, such as protein kinases and transcription factors.

The biological activity of this compound can be attributed to its structural features that facilitate interaction with various biological targets.

  • Antimicrobial Mechanism:
    • Disruption of bacterial membranes.
    • Inhibition of key enzymes involved in metabolic processes.
  • Anticancer Mechanism:
    • Induction of apoptosis via intrinsic pathways.
    • Modulation of signaling pathways related to cell growth and survival.

Q & A

Q. What mechanistic hypotheses explain the compound’s activity in enzyme inhibition assays?

  • Methodological Answer :
  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For example, carboxamide thiophenes inhibit ATP-binding pockets via π-π stacking with phenylalanine residues .

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